molecular formula C10H13NO2 B14533091 Methyl 4-cyano-5-methylcyclohex-3-ene-1-carboxylate CAS No. 62617-96-3

Methyl 4-cyano-5-methylcyclohex-3-ene-1-carboxylate

Cat. No.: B14533091
CAS No.: 62617-96-3
M. Wt: 179.22 g/mol
InChI Key: MYZAUPAZJKSACC-UHFFFAOYSA-N
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Description

Methyl 4-cyano-5-methylcyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes a cyano group, a methyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-5-methylcyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by the introduction of the cyano and ester groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-5-methylcyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 4-cyano-5-methylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-cyano-5-methylcyclohex-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact mechanism depends on the context in which the compound is used, such as in a catalytic process or a biological system.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methylcyclohex-3-ene-1-carboxylate
  • Cyclohexene, 4-methyl-
  • 3-Cyclohexene-1-carboxylic acid, 4-methyl-, methyl ester

Uniqueness

Methyl 4-cyano-5-methylcyclohex-3-ene-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

62617-96-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 4-cyano-5-methylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C10H13NO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h4,7-8H,3,5H2,1-2H3

InChI Key

MYZAUPAZJKSACC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC=C1C#N)C(=O)OC

Origin of Product

United States

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